Ssc protein
Description
The Ssc protein (systemic sclerosis-associated protein) is a critical molecular player implicated in the pathogenesis of systemic sclerosis (SSc), a complex autoimmune disorder characterized by fibrosis, vascular dysfunction, and immune dysregulation . While the exact molecular identity of "this compound" remains context-dependent, recent studies highlight two key candidates:
- Adropin: A peptide hormone downregulated in dermal fibroblasts of SSc patients.
- S100A4: A damage-associated molecular pattern (DAMP) protein upregulated in SSc, which exacerbates inflammatory and fibrotic pathways. Its inhibition mitigates disease progression in preclinical models .
These proteins are pivotal in modulating extracellular matrix remodeling, immune cell infiltration, and endothelial dysfunction, making them central to SSc pathology.
Properties
CAS No. |
134582-73-3 |
|---|---|
Molecular Formula |
C8H8N2O |
Synonyms |
Ssc protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Reactions
The Ssc protein is involved in several enzymatic reactions, particularly those related to lipid metabolism and protein modification. Notably, it shares homology with LpxA, an enzyme that catalyzes the first step of lipid A biosynthesis, which is critical for bacterial membrane integrity .
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Lipid A Biosynthesis : The reaction involves the transfer of an acyl group from UDP-N-acetylglucosamine to form lipid A, a key component of the bacterial outer membrane. This process is vital for the survival of enteric bacteria.
Post-Translational Modifications
This compound undergoes various post-translational modifications that affect its function and stability:
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Succinylation : This modification involves the addition of succinic anhydride to lysine residues in proteins, altering their charge and hydrophobicity. Studies have shown that succinylation can lead to conformational changes in proteins, affecting their biological activity .
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Disulfide Bond Formation : Cysteine residues in the this compound can form disulfide bonds, which play a critical role in stabilizing the protein's tertiary structure. These covalent bonds are formed through the oxidation of thiol groups and are essential for maintaining protein integrity under oxidative stress conditions .
Interaction with Other Molecules
The this compound interacts with various small molecules and other proteins, which can influence its chemical reactivity:
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Binding with Cytokines : The this compound may interact with cytokines involved in inflammatory responses, contributing to the pathophysiology of systemic sclerosis. This interaction can modulate signaling pathways that lead to fibroblast activation and collagen deposition .
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Chemical Cross-Linking : Techniques such as chemical cross-linking are employed to study the interactions between the this compound and other biomolecules. This method allows researchers to map out binding sites and understand how these interactions influence cellular functions .
Key Findings from Recent Studies
Recent studies have highlighted several important findings regarding the chemical reactions involving this compound:
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Protein Dysregulation : In patients with systemic sclerosis, there is a notable dysregulation of proteins related to fibrosis and immune response, including those interacting with the this compound. This dysregulation is linked to altered metabolic pathways that may serve as potential biomarkers for disease progression .
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Metabolomic Profiling : Analysis of plasma amino acid concentrations has revealed significant alterations in patients with systemic sclerosis compared to healthy controls. Increased levels of certain metabolites associated with endothelial dysfunction were noted, suggesting a metabolic shift influenced by this compound activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The functional and structural properties of Ssc-associated proteins (e.g., adropin, S100A4) are compared below with related proteins involved in fibrosis and autoimmune regulation.
Table 1: Functional and Structural Comparison of Ssc Proteins and Related Compounds
Key Research Findings
Adropin vs. TGFβ :
- Adropin suppresses TGFβ-induced collagen synthesis by 60% in fibroblast cultures, whereas TGFβ upregulates collagen I/III by 3–5 fold in SSc models .
- Structural analysis reveals adropin lacks the conserved β-sheet domains of TGFβ, limiting its fibrotic activity .
S100A4 vs. CD14: S100A4 activates TLR4/NF-κB pathways, increasing IL-6 production by 40% in macrophages. In contrast, CD14 (a macrophage marker) is erroneously linked to delta cells in semi-supervised clustering (SSC) algorithms, underscoring methodological limitations in proteomic annotation .
Proteomic Profiling Tools :
- PROCAIN : A profile-comparison tool integrating sequence, secondary structure, and motif data. It identifies adropin-TGFβ similarities with a sequence score ($s{seq}$) of 0.78 but low structural alignment ($s{ss} = 0.12$) .
- ProteMiner-SSM : Clusters S100A4 with other DAMPs (e.g., HMGB1) based on 3D structural homology ($RMSD < 2.0\ Å$), suggesting shared inflammatory pathways .
Methodological Considerations in Comparative Studies
- Accuracy of Annotation Tools: SSC algorithms misannotate proteins like CD14 in spatial proteomics due to overlapping marker expression, whereas AnnoSpat achieves 90% accuracy by integrating machine learning and marker specificity .
- Data Reproducibility : Studies on Ssc proteins require stringent validation (e.g., SILAC-based proteomics) to distinguish true biomarkers from artifacts, as emphasized in recent NHANES guidelines .
Q & A
Q. How do I address low signal-to-noise ratios in this compound detection assays?
- Methodological Answer : Optimize antibody concentrations using checkerboard titrations. For fluorescence-based assays, incorporate background subtraction (e.g., empty vector controls) and use photon-counting detectors to enhance sensitivity. Validate with ELISA or surface plasmon resonance (SPR) for quantitative confirmation .
Q. What controls are essential when studying this compound localization in subcellular compartments?
- Methodological Answer : Include organelle-specific markers (e.g., COX4 for mitochondria, Lamin B1 for nucleus) in immunofluorescence experiments. Use FRAP (fluorescence recovery after photobleaching) to confirm dynamic localization. For live-cell imaging, employ HaloTag or SNAP-tag systems to minimize overexpression artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
